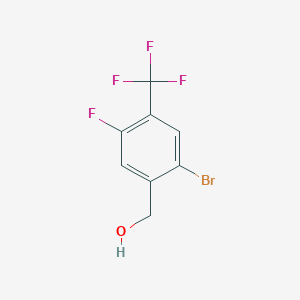
Chromatide(TM) texas red(R)-5-dutp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromatide™ texas red®-5-dutp is a fluorescent nucleotide analog used extensively in molecular biology and biochemistry. This compound is particularly valuable for labeling DNA, enabling researchers to visualize and track genetic material in various experimental contexts. The texas red® dye is known for its bright red fluorescence, making it an excellent choice for applications requiring high sensitivity and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromatide™ texas red®-5-dutp involves the conjugation of the texas red® dye to deoxyuridine triphosphate (dUTP). The process typically includes the following steps:
Activation of Texas Red® Dye: The dye is activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation to dUTP: The activated dye is then reacted with dUTP in the presence of a catalyst, often a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.
Industrial Production Methods
Industrial production of Chromatide™ texas red®-5-dutp follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Large-scale Synthesis: Utilizing automated synthesizers to handle large volumes of reagents.
Purification: Employing high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Quality Control: Rigorous testing to confirm the chemical structure and fluorescence properties.
Analyse Chemischer Reaktionen
Types of Reactions
Chromatide™ texas red®-5-dutp primarily undergoes substitution reactions due to the presence of reactive functional groups on the texas red® dye and the nucleotide.
Substitution Reactions: The dye can be substituted onto various nucleotides or other biomolecules.
Hydrolysis: Under certain conditions, the ester bonds in the compound can be hydrolyzed.
Common Reagents and Conditions
Reagents: NHS, EDC, dUTP, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH.
Major Products
The primary product of these reactions is the labeled nucleotide, Chromatide™ texas red®-5-dutp, which can be incorporated into DNA strands during synthesis or amplification processes.
Wissenschaftliche Forschungsanwendungen
Chromatide™ texas red®-5-dutp is widely used in various scientific research fields:
Chemistry: Used in the synthesis of labeled oligonucleotides for studying DNA interactions and structures.
Biology: Essential for fluorescence in situ hybridization (FISH) techniques to detect specific DNA sequences in cells and tissues.
Medicine: Applied in diagnostic assays to identify genetic mutations and chromosomal abnormalities.
Industry: Utilized in the development of biosensors and diagnostic kits.
Wirkmechanismus
The mechanism by which Chromatide™ texas red®-5-dutp exerts its effects involves the incorporation of the labeled nucleotide into DNA strands during polymerase reactions. The texas red® dye emits fluorescence when excited by specific wavelengths of light, allowing for the visualization of the labeled DNA. The molecular targets include DNA polymerases and the DNA strands being synthesized.
Vergleich Mit ähnlichen Verbindungen
Chromatide™ texas red®-5-dutp is unique due to its specific fluorescence properties and stability. Similar compounds include:
Fluorescein-dUTP: Emits green fluorescence, used for similar applications but with different excitation/emission properties.
Cy3-dUTP: Another red-fluorescent nucleotide, but with different spectral characteristics.
Alexa Fluor 488-dUTP: Emits green fluorescence, known for its high photostability.
Chromatide™ texas red®-5-dutp stands out due to its bright red fluorescence and compatibility with various detection systems, making it a preferred choice for many researchers.
Eigenschaften
Molekularformel |
C43H46N5O20P3S2 |
|---|---|
Molekulargewicht |
1109.9 g/mol |
IUPAC-Name |
5-[3-[1-[4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C43H46N5O20P3S2/c49-33-21-36(65-34(33)23-64-70(55,56)68-71(57,58)67-69(52,53)54)48-22-26(42(50)45-43(48)51)6-1-13-44-72(59,60)27-11-12-28(35(20-27)73(61,62)63)37-31-18-24-7-2-14-46-16-4-9-29(38(24)46)40(31)66-41-30-10-5-17-47-15-3-8-25(39(30)47)19-32(37)41/h11-12,18-20,22,33-34,36,44,49H,2-5,7-10,13-17,21,23H2,(H5-,45,50,51,52,53,54,55,56,57,58,61,62,63) |
InChI-Schlüssel |
IBVCSSOEYUMRLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCC#CC9=CN(C(=O)NC9=O)C1CC(C(O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)S(=O)(=O)[O-])CCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)


![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)

![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)

![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)




![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)

